Benzaldehyde, 2-methoxy-5-(2-methylpropyl)-
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Description
Benzaldehyde, 2-methoxy-5-(2-methylpropyl)-: is an aromatic aldehyde with the molecular formula C12H16O2. It is characterized by a benzene ring substituted with a methoxy group at the second position and an isobutyl group at the fifth position, along with an aldehyde functional group. This compound is known for its pleasant almond-like aroma and is used in various applications, including flavoring agents and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
- One common method to synthesize benzaldehyde, 2-methoxy-5-(2-methylpropyl)- involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation: C6H5OCH3+(CH3
Biological Activity
Benzaldehyde, 2-methoxy-5-(2-methylpropyl)-, also known as 2-Methoxy-5-(isobutyl)benzaldehyde, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- can be represented as follows:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : 2-Methoxy-5-(2-methylpropyl)benzaldehyde
Antioxidant Activity
Research indicates that various benzaldehyde derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that compounds with methoxy groups can enhance the antioxidant capacity, which is crucial in mitigating oxidative stress in cells .
Table 1: Antioxidant Activity of Benzaldehyde Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | 25 | Scavenging of free radicals |
Other Methoxy-substituted Compounds | 30-50 | Inhibition of lipid peroxidation |
Anticancer Activity
Benzaldehyde derivatives have shown promising anticancer effects. A study evaluated the cytotoxicity of similar compounds against various cancer cell lines, including leukemia K562 cells. The results indicated that these compounds could induce apoptosis and inhibit cell viability without affecting the cell cycle distribution .
Case Study: Cytotoxic Effects on K562 Cells
- Concentration Tested : 10 µM
- Observation : Significant reduction in cell viability (up to 60% after 48 hours)
- Mechanism : Induction of apoptosis through ROS generation and activation of caspase pathways.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of benzaldehyde derivatives have also been documented. For example, certain methoxy-substituted benzaldehydes demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Activity of Benzaldehyde Derivatives
Compound | MIC (µM) | Target Organism |
---|---|---|
Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | 15 | Staphylococcus aureus |
Other Methoxy-substituted Compounds | 10-20 | Candida albicans |
The biological activities of Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Cytotoxic Mechanism : Induction of apoptosis is facilitated through mitochondrial dysfunction and activation of caspases in cancer cells.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes contribute to its antibacterial properties.
Properties
IUPAC Name |
2-methoxy-5-(2-methylpropyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)6-10-4-5-12(14-3)11(7-10)8-13/h4-5,7-9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLKNMIIVPMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261715 |
Source
|
Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85943-28-8 |
Source
|
Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85943-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-methoxy-5-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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